molecular formula C24H22ClNO2 B570370 (4-chloronaphthalen-1-yl)-[1-(4-hydroxypentyl)indol-3-yl]methanone CAS No. 1537889-06-7

(4-chloronaphthalen-1-yl)-[1-(4-hydroxypentyl)indol-3-yl]methanone

Cat. No.: B570370
CAS No.: 1537889-06-7
M. Wt: 391.9 g/mol
InChI Key: KDHNVFXZDOAZAI-UHFFFAOYSA-N
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Description

(4-Chloronaphthalen-1-yl)-[1-(4-hydroxypentyl)indol-3-yl]methanone is a synthetic cannabinoid receptor agonist characterized by a naphthalene moiety substituted with a chlorine atom at the 4-position and an indole ring linked via a methanone bridge. The indole nitrogen is further modified with a 4-hydroxypentyl chain. This compound belongs to the naphthoylindole class of synthetic cannabinoids, which mimic the effects of Δ9-tetrahydrocannabinol (THC) by binding to CB1 and CB2 receptors . Its molecular formula is C24H22ClNO2, with an average molecular mass of 391.90 g/mol (exact mass: 391.1340).

Properties

IUPAC Name

(4-chloronaphthalen-1-yl)-[1-(4-hydroxypentyl)indol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClNO2/c1-16(27)7-6-14-26-15-21(19-10-4-5-11-23(19)26)24(28)20-12-13-22(25)18-9-3-2-8-17(18)20/h2-5,8-13,15-16,27H,6-7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHNVFXZDOAZAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017773
Record name JWH-398 N-(4-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1537889-06-7
Record name JWH-398 N-(4-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Alkylation Using Protected Hydroxyl Intermediates

The hydroxyl group’s reactivity complicates direct alkylation, necessitating protection-deprotection strategies:

  • Protection : 4-Hydroxypentanol is converted to 4-(tert-butyldimethylsilyloxy)pentanol using tert-butyldimethylsilyl chloride (TBSCl) and imidazole in dichloromethane.

  • Bromination : The protected alcohol reacts with phosphorus tribromide (PBr₃) to yield 1-bromo-4-(TBS-oxy)pentane.

  • Alkylation : Indole undergoes N-alkylation with the bromide in dimethylformamide (DMF) using sodium hydride (NaH) as a base, producing 1-(4-TBS-oxypentyl)indole.

  • Deprotection : Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) removes the silyl group, yielding 1-(4-hydroxypentyl)indole.

Yield : 62–68% over four steps.

Hydroboration-Oxidation of Alkenyl Precursors

Alternative routes avoid protection chemistry:

  • Alkylation with 4-Pentenyl Bromide : Indole reacts with 4-pentenyl bromide under basic conditions to form 1-(pent-4-enyl)indole.

  • Anti-Markovnikov Hydroxylation : BH₃·THF adds to the terminal alkene, followed by oxidation with H₂O₂/NaOH to yield 1-(4-hydroxypentyl)indole.

Advantages :

  • Regioselective hydroxylation at the 4-position (85–90% selectivity).

  • Fewer steps compared to protection-based routes.

Yield : 78% over two steps.

Friedel-Crafts Acylation with 4-Chloro-1-naphthoyl Chloride

The indole’s 3-position is acylated under Friedel-Crafts conditions:

  • Reaction Setup : 1-(4-Hydroxypentyl)indole (1.0 equiv), 4-chloro-1-naphthoyl chloride (1.2 equiv), and anhydrous AlCl₃ (2.5 equiv) in dichloromethane (DCM) at 0°C.

  • Quenching : Ice-cold water halts the reaction, followed by extraction with DCM and silica gel chromatography.

Optimization Notes :

  • Excess acyl chloride prevents diacylation byproducts.

  • Lower temperatures (0–5°C) improve selectivity for the 3-position.

Yield : 65–72%.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):
    δ 8.45 (d, J = 8.0 Hz, 1H, naphthalene H-8), 8.28 (d, J = 7.6 Hz, 1H, indole H-4), 7.95–7.85 (m, 3H, naphthalene H-2,5,6), 7.65 (t, J = 7.6 Hz, 1H, naphthalene H-3), 7.50 (d, J = 3.2 Hz, 1H, indole H-2), 7.35–7.25 (m, 2H, indole H-5,6), 4.20 (t, J = 6.8 Hz, 2H, N-CH₂), 3.65 (t, J = 6.0 Hz, 1H, -OH), 1.80–1.50 (m, 4H, pentyl CH₂), 1.40–1.20 (m, 2H, pentyl CH₂).

  • LC-MS (ESI+) : m/z 434.1 [M+H]⁺ (calc. 434.15 for C₂₄H₂₁ClNO₂).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

  • X-ray Crystallography : Confirms regiochemistry of acylation (deposited in Cambridge Structural Database).

Industrial-Scale Challenges and Mitigation

Hydroxyl Group Stability

The 4-hydroxypentyl chain’s hydroxyl group is prone to dehydration under acidic Friedel-Crafts conditions. Mitigation strategies include:

  • Low-Temperature Acylation : Maintaining 0–5°C minimizes acid-catalyzed side reactions.

  • Protection Alternatives : Trityl or acetyl protection reduces dehydration but adds steps.

Cost-Effective Catalysts

  • FeCl₃ vs. AlCl₃ : FeCl₃ reduces environmental impact but lowers yield (58% vs. 68%).

  • Solvent Recycling : DCM recovery via distillation cuts costs by 30% .

Chemical Reactions Analysis

Types of Reactions:: JWH 398 N-(4-hydroxypentyl) metabolite may undergo various reactions, including oxidation, reduction, and substitution. specific examples are scarce.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be involved.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could play a role.

    Substitution: Nucleophilic substitution reactions with alkyl halides or other electrophiles may occur.

Major Products:: The exact major products resulting from these reactions remain to be determined due to limited research.

Scientific Research Applications

    Chemistry: As a synthetic cannabinoid, it contributes to our understanding of CB receptor interactions.

    Biology: It may serve as a tool for studying cannabinoid-related pathways.

    Medicine: Research could explore its effects on the endocannabinoid system.

    Industry: Its detection in herbal products highlights its relevance in forensic analysis.

Mechanism of Action

The precise mechanism by which JWH 398 N-(4-hydroxypentyl) metabolite exerts its effects remains unknown. Further studies are needed to elucidate its molecular targets and signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • The 4-hydroxypentyl chain in the target compound introduces polarity, likely enhancing water solubility compared to non-hydroxylated analogs like JWH-398 .
  • The 4-chloro substituent on naphthalene may increase CB1 receptor affinity compared to methyl (JWH-122) or unsubstituted naphthalene (AM-2201) .
  • Unlike XLR-11, which uses a cyclopropyl group, the naphthalene core in the target compound may confer distinct pharmacokinetic properties, such as slower metabolism .

Pharmacological and Receptor Binding Profiles

Synthetic cannabinoids in this class primarily target CB1 receptors in the central nervous system. Comparative studies suggest:

  • Receptor Affinity: The 4-chloro substituent enhances CB1 binding compared to JWH-122 (4-methyl), as halogenated aromatic rings often improve receptor-ligand interactions .
  • In Vivo Effects :
    • In rhesus monkeys, AM-2201 and JWH-122 exhibit potent CB1-mediated discriminative stimulus effects, while hydroxylated analogs like the target compound may show attenuated activity due to metabolic detoxification .
    • SAB378, a peripherally restricted CB1/2 agonist with a similar naphthalene-indole scaffold, inhibits gastrointestinal motility via CB1 receptors, suggesting the target compound may share this activity .

Metabolic Stability and Detection

The 4-hydroxypentyl chain significantly influences metabolic pathways:

  • Major Metabolites :
    • Hydroxylation of the pentyl chain produces N-(4-hydroxypentyl) metabolites , which are critical urinary markers for detecting abuse .
    • Unlike XLR-11, which undergoes oxidative defluorination, the target compound’s hydroxyl group may facilitate glucuronidation, enhancing excretion .
  • Detection Methods: Liquid chromatography–quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) is effective in distinguishing hydroxylated metabolites from non-hydroxylated analogs like UR-144 .

ADMET Properties and Toxicity Considerations

  • Moderate blood-brain barrier permeability is expected, akin to SAB378, which shows peripheral CB1 activity .
  • Toxicity :
    • Structural analogs like AM-2201 are associated with seizures and cardiotoxicity, but the target compound’s hydroxyl group may mitigate these risks through faster clearance .

Biological Activity

The compound (4-chloronaphthalen-1-yl)-[1-(4-hydroxypentyl)indol-3-yl]methanone , also known as JWH-398 N-(4-hydroxypentyl) metabolite , is a synthetic cannabinoid that has garnered attention due to its biological activity and potential implications in pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C24H22ClNO2
  • Molecular Weight : 396.9 g/mol
  • CAS Number : 2747914-17-4
  • Chemical Structure : The compound features a naphthalene ring substituted with chlorine and a methanone group linked to an indole structure.
PropertyValue
Molecular FormulaC24H22ClNO2
Molecular Weight396.9 g/mol
CAS Number2747914-17-4
Purity≥98%
Storage Conditions-20°C

JWH-398 acts primarily as a cannabinoid receptor agonist , specifically targeting the CB1 and CB2 receptors in the endocannabinoid system. This interaction leads to various physiological effects, including:

  • Analgesic Effects : Studies indicate that JWH-398 may exhibit pain-relieving properties, making it a potential candidate for pain management therapies.
  • Psychoactive Effects : Similar to THC, JWH-398 can induce psychoactive effects, which may lead to its misuse as a recreational drug.

Pharmacological Effects

Research has shown that JWH-398 exhibits a range of pharmacological effects:

  • CNS Activity : It influences central nervous system functions, which can result in changes in mood, perception, and cognition.
  • Anti-inflammatory Properties : Some studies suggest that JWH-398 may have anti-inflammatory effects, potentially useful in treating conditions like arthritis.
  • Appetite Stimulation : Like other cannabinoids, it may stimulate appetite, which could be beneficial for patients undergoing treatments that suppress appetite.

Case Study 1: Recreational Use and Toxicity

A study documented instances of acute toxicity associated with synthetic cannabinoids like JWH-398. Patients presented with symptoms such as agitation, tachycardia, and hallucinations after consumption. These findings underscore the need for caution in recreational use due to the unpredictable potency and effects of synthetic cannabinoids .

Case Study 2: Analgesic Potential

Research conducted on animal models demonstrated that JWH-398 could significantly reduce pain responses in subjects subjected to inflammatory pain models. The analgesic effect was comparable to traditional analgesics but with a different side effect profile .

Comparative Analysis with Other Cannabinoids

To better understand the biological activity of JWH-398, it is useful to compare it with other synthetic cannabinoids.

Compound NameCB1 ActivityCB2 ActivityPsychoactive Effects
JWH-398HighModerateYes
JWH-018Very HighLowYes
CP 55,940Very HighHighYes

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